molecular formula C8H18O B1581893 3-Ethyl-3-hexanol CAS No. 597-76-2

3-Ethyl-3-hexanol

Cat. No. B1581893
CAS RN: 597-76-2
M. Wt: 130.23 g/mol
InChI Key: WNDLTOTUHMHNOC-UHFFFAOYSA-N
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Description

3-Ethyl-3-hexanol is an organic compound with the molecular formula C8H18O . It is used as a flavor component in muscadine grapes and wines . It also occurs naturally in the flavor and aroma of plants such as pineapple .


Synthesis Analysis

3-Ethyl-3-hexanol can be synthesized using the Grignard reaction . This reaction involves the use of a Grignard reagent, which is an organomagnesium compound, and a carbonyl compound such as an aldehyde or ketone.


Molecular Structure Analysis

The molecular structure of 3-Ethyl-3-hexanol consists of 8 carbon atoms, 18 hydrogen atoms, and 1 oxygen atom . The average mass of the molecule is 130.228 Da, and the monoisotopic mass is 130.135757 Da .


Chemical Reactions Analysis

3-Hexanol, which is similar to 3-Ethyl-3-hexanol, can be synthesized by the hydroboration of unsaturated hexane compounds such as 3-hexyne . This suggests that similar reactions might be possible with 3-Ethyl-3-hexanol.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Ethyl-3-hexanol include a normal boiling temperature, critical temperature, and critical pressure . The density of the compound can vary with temperature and pressure .

Scientific Research Applications

  • Catalytic Processes and Chemical Synthesis :

    • The compound plays a role in the synthesis of commercially important chemicals like 2-Ethyl-1-hexanol (2-EH) and 2-methyl-1-pentanol (2-MP). For instance, a study by Patankar and Yadav (2017) describes the one-pot synthesis of 2-EH from n-butanal using a trifunctional mixed metal oxide catalyst, highlighting the efficiency and potential industrial applications of this process (Patankar & Yadav, 2017).
  • Sustainability in Chemical Production :

    • Research by Patel et al. (2015) delves into the use of sustainability metrics for the production of higher alcohols like 2-Ethyl-1-hexanol from ethanol, analyzing economic and environmental aspects of the catalytic process. This study emphasizes the importance of sustainable practices in the chemical industry and the potential of biobased processes (Patel et al., 2015).
  • Extraction and Separation Technologies :

    • 2-Ethyl-1-hexanol has been utilized in solvent extraction processes, particularly in the selective separation of certain elements. Razavi, Haghtalab, and Khanchi (2017) demonstrated the use of 2-ethyl-1-hexanol in extracting pentavalent vanadium from acidic solutions, highlighting its effectiveness in selective separation and potential environmental benefits (Razavi, Haghtalab, & Khanchi, 2017).
  • Advanced Materials and Nanotechnology :

    • In the field of nanotechnology and materials science, 2-Ethyl-1-hexanol has been used to study the properties and behaviors of materials under different conditions. For example, Kipnusu et al. (2015) investigated the molecular dynamics and free volume of 2-Ethyl-1-hexanol when confined in nanopores, providing insights into the behavior of materials at the nanoscale (Kipnusu et al., 2015).
  • Atmospheric Chemistry and Indoor Air Quality :

    • The reactivity of compounds like 2-Ethyl-1-hexanol in the atmosphere has been a subject of research, contributing to our understanding of indoor air quality and pollution. A study by García et al. (2010) determined the rate coefficients for the reaction of 2-ethyl-1-hexanol with various radicals and atoms in the atmosphere, providing valuable data for assessing its impact on air quality (García et al., 2010).

Safety And Hazards

3-Ethyl-3-hexanol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray, and avoiding contact with skin and eyes .

properties

IUPAC Name

3-ethylhexan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H18O/c1-4-7-8(9,5-2)6-3/h9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDLTOTUHMHNOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC)(CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60208409
Record name 3-Ethylhexan-3-ol
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Molecular Weight

130.23 g/mol
Source PubChem
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Product Name

3-Ethyl-3-hexanol

CAS RN

597-76-2
Record name 3-Ethyl-3-hexanol
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Record name 3-Ethyl-3-hexanol
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Record name 3-Ethyl-3-hexanol
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Record name 3-Ethylhexan-3-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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